12beta-(Acetyloxy)-2alpha-hydroxypicrasane-1,11,16-trione
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Overview
Description
12beta-(Acetyloxy)-2alpha-hydroxypicrasane-1,11,16-trione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features multiple functional groups, including acetyloxy and hydroxyl groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12beta-(Acetyloxy)-2alpha-hydroxypicrasane-1,11,16-trione typically involves multi-step organic synthesis techniques. The process begins with the preparation of the core picrasane structure, followed by the introduction of acetyloxy and hydroxyl groups through selective functionalization reactions. Common reagents used in these steps include acetic anhydride, pyridine, and various oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, such as batch or continuous flow reactors. These methods ensure high yield and purity of the final product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
12beta-(Acetyloxy)-2alpha-hydroxypicrasane-1,11,16-trione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetyloxy group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
12beta-(Acetyloxy)-2alpha-hydroxypicrasane-1,11,16-trione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 12beta-(Acetyloxy)-2alpha-hydroxypicrasane-1,11,16-trione involves its interaction with specific molecular targets and pathways. The acetyloxy and hydroxyl groups play a crucial role in its reactivity, allowing it to interact with enzymes and receptors in biological systems. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 12beta-acetoxy-3beta,7beta-dihydroxy-11,15,23-trioxo-lanost-8,16-dien-26-oic acid
- 3beta,7beta-dihydroxy-12beta-acetoxy-11,15,23-trioxo-5alpha-lanost-8-en-26-oic acid methyl ester
Uniqueness
12beta-(Acetyloxy)-2alpha-hydroxypicrasane-1,11,16-trione is unique due to its specific arrangement of functional groups and its reactivity profile. Unlike similar compounds, it exhibits distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(4-hydroxy-2,6,14,17-tetramethyl-3,11,16-trioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-15-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O7/c1-9-6-14(24)20(27)22(5)12(9)7-15-21(4)13(8-16(25)29-15)10(2)18(28-11(3)23)17(26)19(21)22/h9-10,12-15,18-19,24H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQVKFMTKLRTHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)C2(C1CC3C4(C2C(=O)C(C(C4CC(=O)O3)C)OC(=O)C)C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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